molecular formula C20H18F3N3O2S B6546417 6-methoxy-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 897468-95-0

6-methoxy-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B6546417
CAS No.: 897468-95-0
M. Wt: 421.4 g/mol
InChI Key: PDGSKTCKNOCJKR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 6-methoxy-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole (CAS: 478077-02-0) features a benzothiazole core substituted at position 6 with a methoxy group and at position 2 with a piperazine moiety. The piperazine is further functionalized by a 3-(trifluoromethyl)benzoyl group (Figure 1). Its molecular formula is C₁₉H₁₆F₃N₃OS, with a molecular weight of 391.41 g/mol . Predicted physical properties include a boiling point of 526.7 ± 60.0 °C and a density of 1.397 ± 0.06 g/cm³ . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group may influence electronic distribution and solubility.

Properties

IUPAC Name

[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2S/c1-28-15-5-6-16-17(12-15)29-19(24-16)26-9-7-25(8-10-26)18(27)13-3-2-4-14(11-13)20(21,22)23/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGSKTCKNOCJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methoxy-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are noted for their broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article delves into the biological activity of this specific compound, exploring its synthesis, mechanisms of action, and potential applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with readily available benzothiazole derivatives and piperazine.
  • Reaction Conditions : Common solvents include ethanol or dimethyl sulfoxide (DMSO), with reactions often conducted under reflux conditions to enhance yield and purity.
  • Yield and Purity : The methods aim for high yields while minimizing environmental impact.

Anticancer Properties

Studies indicate that compounds similar to this compound exhibit significant activity against various cancer cell lines. For instance:

  • Cytotoxicity : The compound has shown promising cytotoxic effects against human monocytic cell lines (U937, THP-1) and mouse melanoma cell lines (B16-F10) with IC50 values indicating potent antiproliferative activity .
  • Mechanism of Action : The mechanism involves the inhibition of key oncogenic pathways, potentially through modulation of signaling pathways associated with cell proliferation and survival.

Anti-inflammatory Effects

The benzothiazole scaffold is recognized for its anti-inflammatory properties:

  • Inflammatory Markers : Similar compounds have demonstrated the ability to reduce inflammatory markers in vitro, suggesting that this compound may also possess such capabilities .

Antibacterial and Antifungal Activity

The compound's structure suggests potential antibacterial and antifungal activities:

  • In Vitro Studies : Related benzothiazole derivatives have been evaluated for their antibacterial and antifungal effects, showing significant inhibition against various pathogens .

Case Studies

Several studies provide insights into the biological activity of benzothiazole derivatives:

  • Study on Anticancer Activity :
    • A study evaluated a series of benzothiazole derivatives for their cytotoxicity against different cancer cell lines. Compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .
  • Inflammation Model :
    • In an experimental model of inflammation, benzothiazole derivatives showed a reduction in edema formation and inflammatory cytokine levels, indicating their potential as anti-inflammatory agents .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It could also modulate receptors that play critical roles in cellular signaling pathways related to growth and inflammation.

Data Summary Table

Activity TypeAssay TypeTarget Cell Lines/OrganismsIC50 Values (μM)
AnticancerCytotoxicityU937, THP-1Low micromolar
Anti-inflammatoryEdema ReductionIn vivo modelsNot specified
AntibacterialInhibition AssayVarious pathogensNot specified
AntifungalInhibition AssayVarious fungiNot specified

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocycle Modifications

Pyridine vs. Benzothiazole Core

Compound 9a (N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide) shares the 3-(trifluoromethyl)benzoyl-piperazine motif but replaces the benzothiazole core with a pyridine ring. The acetamide side chain in 9a introduces hydrogen-bonding capacity absent in the target compound .

Benzothiazole Derivatives with Varied Substituents
  • 4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS: 897475-12-6): This analog substitutes the methoxy group at position 6 with a methyl group and replaces the 3-(trifluoromethyl)benzoyl with a phenoxybenzoyl moiety.
  • 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole (Compound 3c ): Lacks the piperazine-benzoyl side chain but features a 2-fluoro-3-(trifluoromethyl)phenyl group directly attached to benzothiazole. The absence of the piperazine linker simplifies the structure but may limit interaction with targets requiring secondary binding pockets .

Piperazine-Bearing Analogs

Urea-Linked Thiazole-Piperazine Derivatives

Compounds 11a–11o (e.g., 11e : 1-(3-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) incorporate a urea bridge and thiazole ring instead of benzothiazole. The hydrazinyl-2-oxoethyl group on piperazine introduces polarity, which may enhance solubility but reduce blood-brain barrier penetration compared to the target compound .

Pyridazine-Based Analogs

The pyridazine core’s electron-deficient nature could influence binding affinity in enzymatic assays .

Substituent Effects on Piperazine

  • 3-(Trifluoromethyl)benzoyl vs. 4-Chloro-3-(trifluoromethyl)benzoyl: Compound 9b (N-{6-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide) adds a chlorine atom to the benzoyl ring, increasing molecular weight (MW: 534.1 vs. This modification may enhance target selectivity in kinase inhibition .
  • Phenoxybenzoyl vs. Trifluoromethylbenzoyl: The phenoxy group in 897475-12-6 introduces an ether linkage, reducing electron-withdrawing effects compared to the trifluoromethyl group. This could decrease metabolic stability in vivo .

Comparative Data Table

Compound Name (CAS) Core Structure Key Substituents Molecular Formula MW (g/mol) Notable Properties
Target Compound (478077-02-0) Benzothiazole 6-OCH₃, 2-piperazine-(3-CF₃-benzoyl) C₁₉H₁₆F₃N₃OS 391.41 Boiling point: 526.7 °C; Density: 1.397 g/cm³
9a (N/A) Pyridine Piperazine-(3-CF₃-benzoyl), acetamide C₂₆H₂₄F₃N₅O₂ 515.5 Increased polarity due to acetamide
897475-12-6 Benzothiazole 4-CH₃, 2-piperazine-(3-phenoxybenzoyl) C₂₅H₂₃N₃O₂S 429.5 Higher lipophilicity (logP)
11e (N/A) Thiazole-urea Piperazine-(hydrazinyl-2-oxoethyl), 3-CF₃-phenyl C₂₂H₂₀F₃N₇O₂ 534.1 Enhanced solubility
946329-51-7 Pyridazine Piperazine-(2-CF₃-benzoyl), pyridin-3-yl C₂₁H₁₈F₃N₅O 413.4 Electron-deficient core

Implications of Structural Differences

  • Lipophilicity : The trifluoromethyl and methoxy groups in the target compound balance lipophilicity for membrane permeability and solubility. Analogs with methyl (e.g., 897475-12-6 ) or halogenated groups (e.g., 9b ) may skew this balance.
  • Target Binding : The benzothiazole core’s planar structure favors interactions with aromatic residues in enzymes, whereas pyridine or pyridazine cores (e.g., 9a , 946329-51-7 ) may disrupt π-π stacking.
  • Metabolic Stability: The trifluoromethyl group resists oxidative metabolism, while phenoxy-containing analogs (e.g., 897475-12-6) are prone to demethylation or hydroxylation.

Preparation Methods

Nucleophilic Aromatic Substitution

In this approach, a halogenated benzothiazole (e.g., 2-chloro-6-methoxy-1,3-benzothiazole) reacts with piperazine in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. The reaction is typically conducted at 80–100°C for 12–24 hours, with yields ranging from 50% to 65%. Base additives such as potassium carbonate or triethylamine facilitate deprotonation of the piperazine, enhancing nucleophilicity.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling offers higher efficiency and milder conditions. A representative protocol uses:

  • Catalyst : Pd₂(dba)₃ (2 mol%)

  • Ligand : Xantphos (4 mol%)

  • Base : Cs₂CO₃

  • Solvent : Toluene at 110°C for 8 hours

This method achieves yields up to 78% while minimizing side reactions.

Incorporation of the Trifluoromethylbenzoyl Group

The final step involves acylating the piperazine nitrogen with 3-(trifluoromethyl)benzoyl chloride. This reaction is performed under Schotten-Baumann conditions, where the piperazine intermediate is treated with the acyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as a base.

Key parameters :

  • Temperature : 0–5°C (prevents thermal degradation)

  • Stoichiometry : 1.2 equivalents of acyl chloride

  • Reaction Time : 2–4 hours

Yields for this step typically exceed 85%, with purification via column chromatography (hexane/ethyl acetate).

Optimization and Scale-Up Considerations

Catalytic Systems

Comparative studies highlight the superiority of palladium-based catalysts over nickel analogues in cross-coupling steps. For example, Suzuki-Miyaura reactions using Pd(PPh₃)₄ achieve 70% yields, whereas nickel catalysts (e.g., Ni(cod)₂) yield only 47% under similar conditions.

Solvent Effects

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents (e.g., DMF) accelerate SNAr reactions but may promote decomposition at elevated temperatures. Mixed solvent systems (toluene/THF) balance reactivity and stability, particularly in borylation steps.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A reported protocol for a related Suzuki coupling achieved 66.8% yield in 40 minutes at 100°C, compared to 24 hours under conventional heating.

Analytical Characterization

Critical characterization data for intermediates and the final compound include:

1H NMR (400 MHz, CDCl₃) :

  • δ 8.09–8.06 (m, 1H, aryl-H)

  • δ 7.97 (d, J = 7.4 Hz, 1H, aryl-H)

  • δ 7.70 (d, J = 7.9 Hz, 1H, aryl-H)

  • δ 7.48 (t, J = 7.7 Hz, 1H, aryl-H)

  • δ 1.36 (s, 12H, pinacol methyl groups)

13C NMR (100 MHz, CDCl₃) :

  • δ 137.9 (Cq), 131.4–125.6 (aryl-C), 84.2 (B-O), 24.8 (CH₃)

Q & A

Q. Advanced

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor via LC-MS for hydrolysis products (e.g., cleavage of the piperazine-benzothiazole bond) .
  • Thermal stability : DSC/TGA analysis reveals decomposition thresholds (>200°C) .
  • Light exposure tests : UV-vis spectroscopy detects photo-degradation products (e.g., benzothiazole ring opening) .

How can computational modeling guide the design of derivatives with improved target selectivity?

Q. Advanced

  • Molecular docking : Use crystal structures (e.g., PDB: 3LD6) to predict binding modes with enzymes like 14-α-demethylase. Substituent positioning (e.g., trifluoromethyl group) in hydrophobic pockets correlates with activity .
  • MD simulations : Assess dynamic interactions (e.g., piperazine flexibility) over 100-ns trajectories to refine binding poses .
  • QSAR models : Train algorithms on datasets of benzothiazole derivatives to predict logP and IC50_{50} values .

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